molecular formula C19H38 B14675494 9-Nonadecene CAS No. 31035-07-1

9-Nonadecene

Cat. No.: B14675494
CAS No.: 31035-07-1
M. Wt: 266.5 g/mol
InChI Key: UTPZTNSPDTWUBY-HTXNQAPBSA-N
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Description

9-Nonadecene is an organic compound with the molecular formula C19H38. It is a long-chain hydrocarbon with a double bond located at the ninth carbon atom, making it an unsaturated alkene. This compound is known for its presence in various natural sources and its applications in different fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Nonadecene can be synthesized through various methods, including the catalytic hydrogenation of nonadec-9-yne or the dehydrohalogenation of 9-bromononadecane. These reactions typically require specific catalysts and conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene, followed by selective hydrogenation. This method allows for the large-scale production of the compound, which is essential for its various applications.

Chemical Reactions Analysis

Types of Reactions: 9-Nonadecene undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert this compound into various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.

    Reduction: Hydrogenation of this compound can yield nonadecane, a saturated hydrocarbon.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 9-bromononadecane.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Catalysts like palladium on carbon (Pd/C) are often used for hydrogenation.

    Substitution: Halogenation typically involves reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

    Oxidation: Nonadecanol, nonadecanal, and nonadecanoic acid.

    Reduction: Nonadecane.

    Substitution: 9-Bromononadecane and other halogenated derivatives.

Scientific Research Applications

9-Nonadecene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry.

    Biology: The compound is studied for its role in the pheromonal communication of certain insect species.

    Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.

    Industry: this compound is used in the production of lubricants, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-Nonadecene varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, influencing various biochemical pathways. For example, in insects, it acts as a pheromone, triggering specific behavioral responses.

Comparison with Similar Compounds

    Nonadecane: A saturated hydrocarbon with similar chain length but lacking the double bond.

    9-Octadecene: An unsaturated hydrocarbon with one less carbon atom.

    9-Eicosene: An unsaturated hydrocarbon with one more carbon atom.

Uniqueness: 9-Nonadecene’s unique structure, with a double bond at the ninth carbon, gives it distinct chemical properties and reactivity compared to its saturated and unsaturated counterparts. This makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

31035-07-1

Molecular Formula

C19H38

Molecular Weight

266.5 g/mol

IUPAC Name

(E)-nonadec-9-ene

InChI

InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18H2,1-2H3/b19-17+

InChI Key

UTPZTNSPDTWUBY-HTXNQAPBSA-N

Isomeric SMILES

CCCCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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